molecular formula C19H26N2O4 B2363330 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide CAS No. 899734-39-5

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide

Cat. No. B2363330
CAS RN: 899734-39-5
M. Wt: 346.427
InChI Key: NIOHHYRNGIGEOK-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The compound is also known as Dioxolane-Amide or DOA and has a molecular formula of C25H31N2O5.4]nonan-2-ylmethyl)-N2-mesityloxalamide.

Scientific Research Applications

Synthesis and Characterization

  • Canpolat and Kaya (2004) synthesized vic-dioxime ligands containing the 1,3-dioxolane ring and demonstrated their utility in forming metal complexes with CoII, NiII, CuII, and ZnII. These complexes exhibit distinct coordination properties and have been characterized using various analytical techniques (Canpolat & Kaya, 2004).

Medicinal Chemistry

  • Franchini et al. (2014, 2017) explored the structure-affinity/activity relationships of 1,4-dioxaspiro[4.5]decane-based ligands at α1 and 5-HT1A receptors. These studies led to the identification of compounds with potential as α1 receptor antagonists and 5-HT1AR agonists, contributing valuable insights into receptor-ligand interactions (Franchini et al., 2014), (Franchini et al., 2017).

Anticonvulsant Properties

  • Farrar et al. (1993) reported on the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, highlighting several substituted benzyloxy compounds with notable efficacy (Farrar et al., 1993).

Immunological and Pharmacological Potential

  • Zhang and Nan (2017) described an efficient synthesis method for the 1,6-dioxaspiro[4.4]nonan-2-one motif of the immunosuppressive triterpenoid Phainanoid F, demonstrating its relevance in medicinal chemistry (Zhang & Nan, 2017).

Pheromone Research

  • Francke and Reith (1979) identified 2-Ethyl-1,6-dioxaspiro[4.4]nonan (Chalcogran) as an aggregation pheromone in bark beetles, leading to the synthesis and study of similar spirocyclic ketals for applications in entomology (Francke & Reith, 1979).

Chemical Synthesis and Characterization

  • Additional studies by Canpolat and Kaya (2004), Santos et al. (2000), Alonso et al. (2005), and others have contributed to the understanding of the synthesis, characterization, and potential applications of derivatives of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide in various fields such as chemistry and pharmacology (Canpolat & Kaya, 2004), (Santos et al., 2000), (Alonso et al., 2005).

properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2,4,6-trimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-12-8-13(2)16(14(3)9-12)21-18(23)17(22)20-10-15-11-24-19(25-15)6-4-5-7-19/h8-9,15H,4-7,10-11H2,1-3H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOHHYRNGIGEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2COC3(O2)CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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